Isopropyl 5-amino-2-fluorobenzoate
Description
Isopropyl 5-amino-2-fluorobenzoate: is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 5th position and a fluorine atom at the 2nd position The isopropyl ester group is attached to the carboxyl group of the benzoic acid
Properties
IUPAC Name |
propan-2-yl 5-amino-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIUEGRXBDIXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-amino-2-fluorobenzoate typically involves the esterification of 5-amino-2-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl 5-amino-2-fluorobenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or hydroxylamine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Isopropyl 5-amino-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Isopropyl 5-amino-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the amino and fluorine groups can influence its binding affinity and specificity towards these targets. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 5-amino-2-fluorobenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propyl 5-amino-2-fluorobenzoate: Similar structure but with a propyl ester group instead of an isopropyl ester group.
Uniqueness: Isopropyl 5-amino-2-fluorobenzoate is unique due to the presence of the isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of the amino and fluorine groups also provides distinct electronic and steric effects, making it a valuable compound for various applications.
Biological Activity
Isopropyl 5-amino-2-fluorobenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with biomolecules, and therapeutic potential.
This compound possesses the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 221.22 g/mol
- Structure : Contains an isopropyl group, an amino group, and a fluorobenzoate moiety.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, potentially influencing critical pathways in cellular processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting apoptosis signal-regulating kinase (ASK1), which is linked to inflammatory and autoimmune diseases .
- Receptor Modulation : Preliminary studies suggest that this compound could bind to receptors, thereby modulating their activity and influencing downstream signaling pathways.
- Antiproliferative Effects : Some studies have indicated that the compound may exhibit antiproliferative effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Research Findings
Several studies have explored the biological activity of this compound and related compounds. Below are key findings:
Case Study 1: Enzyme Inhibition
In a study focusing on ASK1 inhibitors, this compound was evaluated for its ability to inhibit ASK1 activity in vitro. The results indicated a significant reduction in ASK1-mediated signaling pathways associated with inflammation and apoptosis.
Case Study 2: Antiproliferative Activity
Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated IC values in the low micromolar range, indicating potent activity against tumor proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
